lipoxin A4

Vue d'ensemble

Description

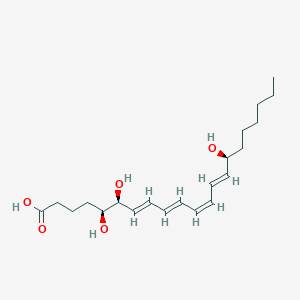

Lipoxin A4 (LXA4) is an endogenous eicosanoid derived from arachidonic acid via sequential actions of 5-lipoxygenase (5-LOX) and 12/15-LOX enzymes . It functions as a pro-resolving mediator, actively terminating inflammation by reducing neutrophil infiltration, promoting macrophage clearance of apoptotic cells, and suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) . LXA4 binds to the ALX/FPR2 receptor, a G-protein-coupled receptor (GPCR), to exert its anti-inflammatory effects . Its rapid enzymatic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and ω-oxidation pathways limits its therapeutic application, prompting the development of stable synthetic analogs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le LXA4 est synthétisé par le métabolisme séquentiel de l’acide arachidonique par des enzymes lipoxygenases. Les principales enzymes impliquées sont la 5-lipoxygenase et soit la 12-lipoxygenase soit la 15-lipoxygenase. Le processus implique la formation d’acides hydroperoxyéicosatétraénoïques intermédiaires, qui sont ensuite convertis en lipoxines par des réactions enzymatiques .

Méthodes de production industrielle

La production industrielle du LXA4 implique l’utilisation de méthodes biotechnologiques pour produire les enzymes et substrats nécessaires. Le processus comprend généralement l’extraction de l’acide arachidonique à partir de sources biologiques, suivie d’une conversion enzymatique utilisant des enzymes lipoxygenases recombinantes. Le produit final est purifié à l’aide de techniques chromatographiques afin de garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Pathway 1: Transcellular 5-LO/15-LO Route

- Step 1 : 15-LOX in epithelial/endothelial cells converts AA to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE) .

- Step 2 : 15(S)-HPETE is transferred to neutrophils, where 5-LOX converts it to 5(S),6(S)-epoxytetraene .

- Step 3 : Hydrolysis by epoxide hydrolases yields LXA₄ and LXB₄ .

Pathway 2: 5-LO/12-LO Route

- Step 1 : Platelet 12-LOX converts leukotriene A₄ (LTA₄) from neutrophils into 5(S),6(S)-epoxytetraene .

- Step 2 : Hydrolysis produces LXA₄ and LXB₄ .

Key Enzymes and Metabolites

Metabolic Degradation

LXA₄ undergoes rapid enzymatic modification to limit its bioactivity:

- Oxidation : 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) converts LXA₄ to 15-oxo-LXA₄ , an α,β-unsaturated ketone .

- Reduction : Prostaglandin reductase 2 (PTGR2) further reduces 15-oxo-LXA₄ to 13,14-dihydro-15-oxo-LXA₄ , abolishing its electrophilicity .

- Omega Oxidation : LXA₄ is hydroxylated at the ω-carbon (C20) to form 20-hydroxy-LXA₄ .

- Conjugation : Glutathione ligation forms cysteinyl-lipoxins (LXC₄, LXD₄, LXE₄) .

Electrophilic Modifications

- 15-oxo-LXA₄ : Acts as an electrophile, modifying redox-sensitive cysteine residues in proteins (e.g., NF-κB, Nrf2) to suppress pro-inflammatory signaling .

- Synthetic Analogues : Stable analogs (e.g., AT-La) resist dehydrogenation and enhance anti-inflammatory effects .

Key Research Findings

- Aspirin-Triggered Epimers : 15-epi-LXA₄ has a 2-fold longer half-life than LXA₄ due to reduced 15-PGDH affinity .

- Species Conservation : LXA₄’s trihydroxytetraene structure is conserved across mammals, underscoring its evolutionary role in resolution .

- Cross-Talk with Estrogen Receptor : LXA₄ binds ERα (IC₅₀ = 46 nM), modulating estrogenic responses in endometrial cells .

Synthetic Routes

Critical Data Gaps

- Cysteinyl-Lipoxins : Functional roles of LXC₄, LXD₄, and LXE₄ remain unclear .

- Omega Oxidation : Physiological relevance of 20-hydroxy-LXA₄ is underexplored .

This synthesis of LXA₄’s chemistry highlights its dynamic metabolism, cross-pathway interactions, and unresolved mechanistic questions. Future studies should prioritize structural optimization of stable analogs for therapeutic applications.

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Mechanism of Action

LXA4 exerts its anti-inflammatory effects primarily through its interaction with the formyl peptide receptor 2 (FPR2/ALX). This interaction modulates immune responses by inhibiting the recruitment and activation of inflammatory cells, thereby promoting the resolution of inflammation .

Clinical Implications

- Type 2 Diabetes Mellitus (T2DM): Research indicates that LXA4 has protective effects against the development of T2DM. A cohort study involving 2,755 non-diabetic participants demonstrated that higher serum levels of LXA4 were associated with a reduced risk of developing T2DM over a seven-year follow-up period. The study suggested that LXA4 might influence insulin signaling pathways and adipose tissue inflammation, potentially offering a novel therapeutic strategy for obesity-related metabolic disorders .

- Chronic Inflammatory Diseases: LXA4 has been shown to reduce inflammatory cytokine levels in various tissues, including the endometrium and decidua during pregnancy. This suggests a role in regulating physiological inflammation necessary for reproductive health .

Cancer Therapy

Tumor Growth Suppression

LXA4 has been investigated for its potential to inhibit tumor growth and angiogenesis. In studies involving hepatocarcinoma cell lines, LXA4 was found to suppress vascular endothelial growth factor (VEGF) production and reduce hypoxia-inducible factor-1α levels, leading to decreased tumor angiogenesis . This positions LXA4 as a candidate for adjunctive cancer therapies aimed at reducing tumor vascularization.

Regenerative Medicine

Stem Cell Modulation

Recent studies highlight the role of LXA4 in enhancing the immunomodulatory properties of stem cells. Specifically, LXA4 has been shown to promote the proliferation and migration of stem cells from the apical papilla (SCAP), which are critical for dental tissue regeneration. By activating FPR2/ALX receptors on SCAP, LXA4 enhances their capacity to secrete growth factors while inhibiting pro-inflammatory cytokines . This application is particularly promising in dental regenerative therapies.

Allergic Responses

Resolution of Allergic Edema

LXA4 has demonstrated efficacy in accelerating the resolution of allergic edema in animal models. Studies indicate that it can modulate eosinophilic responses during allergic reactions, suggesting potential applications in treating allergic diseases such as asthma and rhinitis .

Summary Table: Applications of this compound

Mécanisme D'action

Le LXA4 exerce ses effets en se liant à des récepteurs spécifiques à la surface des cellules immunitaires, tels que le récepteur 2 du peptide formylé (FPR2). Cette liaison déclenche une cascade d’événements de signalisation intracellulaire qui conduisent à la modulation des réponses inflammatoires. Le LXA4 régule l’expression de divers gènes inflammatoires en modulant des facteurs de transcription tels que le facteur nucléaire κB (NF-κB) et la protéine activatrice 1 (AP-1). Il favorise également l’élimination des cellules apoptotiques et inhibe la production de cytokines pro-inflammatoires .

Comparaison Avec Des Composés Similaires

Structural Analogs

2.1.1 Aspirin-Triggered 15-epi-LXA4 (ATL)

- Structure : Contains a 15R configuration (vs. 15S in native LXA4) due to aspirin’s acetylation of COX-2, enabling transcellular biosynthesis with 5-LOX .

- Receptor : Shares the ALX/FPR2 receptor with LXA4 but exhibits greater metabolic stability due to resistance to 15-PGDH degradation .

- Function : Mimics LXA4’s anti-inflammatory actions, including inhibition of neutrophil migration and enhancement of macrophage efferocytosis. It is critical in aspirin’s anti-inflammatory effects, particularly in dermal and airway inflammation .

- Therapeutic Potential: Effective in models of acute lung injury (ALI) and asthma, where it reduces bronchoconstriction and eosinophil infiltration .

2.1.2 Lipoxin B4 (LXB4)

- Structure : A positional isomer of LXA4 with distinct hydroxylation sites .

- Function: Promotes resolution of mucosal inflammation (e.g., upper respiratory tract) but differs in receptor specificity and downstream signaling.

- Therapeutic Potential: Demonstrated efficacy in resolving allergic inflammation in murine models, though less studied than LXA4 .

2.2.1 Benzo-Lipoxin A4

- Structure : Incorporates a benzene ring to enhance stability while retaining ALX/FPR2 binding .

- Function: Activates ALX/FPR2 at nanomolar concentrations, mimicking 15-epi-LXA4’s actions. Reduces neutrophil adhesion and transmigration in vitro .

- Advantage : Resists enzymatic degradation, making it suitable for prolonged anti-inflammatory therapy .

2.2.2 15R/S-Methyl-LXA4 and 16-Phenoxy-LXA4

- Structure: Methylation at C15 or phenoxy substitution at C16 blocks metabolic inactivation .

- Function : Retains native LXA4’s ability to inhibit neutrophil chemotaxis and cytokine release. Used experimentally to study LXA4’s role in atherosclerosis and liver fibrosis .

Other Pro-Resolving Mediators

2.3.1 Resolvin E1 (RvE1)

- Origin: Derived from eicosapentaenoic acid (EPA) via 5-LOX and cytochrome P450 .

- Receptor : Binds CMKLR1 (chemokine-like receptor 1), distinct from ALX/FPR2 .

- Function: Promotes eosinophil apoptosis and inhibits IL-13 release in asthma models. Synergizes with LXA4 to resolve airway hyperresponsiveness .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Biosynthesis Pathway | Receptor(s) | Key Functions | Metabolic Stability |

|---|---|---|---|---|

| LXA4 | 5-LOX + 12/15-LOX | ALX/FPR2 | Inhibits neutrophil chemotaxis, reduces cytokines | Low (rapidly degraded) |

| 15-epi-LXA4 | Aspirin-acetylated COX-2 + 5-LOX | ALX/FPR2 | Enhances macrophage efferocytosis | High |

| LXB4 | 5-LOX + 12/15-LOX | Unknown GPCR | Resolves mucosal inflammation | Moderate |

| Benzo-Lipoxin A4 | Synthetic modification | ALX/FPR2 | Blocks neutrophil adhesion | High |

| Resolvin E1 | 5-LOX + cytochrome P450 | CMKLR1 | Induces eosinophil apoptosis | Moderate |

Activité Biologique

Lipoxin A4 (LXA4) is a specialized pro-resolving lipid mediator derived from arachidonic acid, playing a crucial role in the resolution of inflammation. It has garnered significant attention for its diverse biological activities, particularly in regulating immune responses and promoting tissue repair. This article explores the biological activity of LXA4, supported by research findings, case studies, and data tables.

LXA4 exerts its biological effects primarily through its interaction with specific receptors, notably ALX/FPR2. The following mechanisms have been identified:

- Inhibition of Neutrophil Recruitment : LXA4 reduces the infiltration of neutrophils at sites of inflammation, thereby limiting tissue damage and facilitating healing .

- Promotion of Efferocytosis : It enhances macrophage-mediated phagocytosis of apoptotic cells, a critical process in resolving inflammation .

- Reduction of Pro-inflammatory Cytokines : LXA4 decreases the production of pro-inflammatory cytokines such as TNF-α and IL-8 by inhibiting NF-κB activation .

- Enhancement of Wound Healing : In stem cells, LXA4 promotes proliferation and migration, contributing to tissue regeneration .

1. Anti-inflammatory Effects

A study demonstrated that LXA4 significantly reduced mechanical and thermal hyperalgesia in a mouse model of titanium dioxide-induced arthritis, highlighting its anti-inflammatory properties. The treatment led to decreased leukocyte migration and improved antioxidant parameters .

2. Role in Type 2 Diabetes Mellitus

A cohort study involving 2,755 participants revealed that higher serum levels of LXA4 were associated with a reduced risk of developing type 2 diabetes mellitus (T2DM). Specifically, individuals in the highest quartile of LXA4 had a hazard ratio (HR) of 0.62 for T2DM compared to those in the lowest quartile .

3. Cognitive Function

Research indicates that LXA4 levels decline with age, correlating with cognitive impairments in mice. Administration of exogenous LXA4 mitigated cytokine production and memory loss induced by inflammation .

Data Tables

Case Study 1: Chronic Inflammation

In patients with chronic inflammatory diseases, LXA4 administration was shown to improve clinical outcomes by promoting resolution pathways. Patients receiving LXA4 exhibited reduced symptoms and improved quality of life measures.

Case Study 2: Cancer Therapy

In preclinical models, LXA4 demonstrated potential as an anti-tumor agent by inhibiting angiogenesis and tumor growth in hepatocarcinoma models. It was found to suppress vascular endothelial growth factor (VEGF) production .

Q & A

Q. Basic: What experimental methods are used to study the biosynthesis pathways of Lipoxin A4?

This compound biosynthesis involves transcellular metabolism , where interactions between leukocytes, platelets, and endothelial cells convert arachidonic acid into 15-HPETE, which is further modified into LXA4 . Key methodologies include:

- Cell co-culture systems : Simulating transcellular interactions (e.g., platelet-leukocyte co-cultures) to track intermediate metabolites via LC-MS/MS .

- Aspirin-triggered pathways : Using low-dose aspirin to induce 15-epi-LXA4 synthesis, analyzed via ELISA or immunostaining .

- Enzyme inhibition studies : Blocking lipoxygenases (e.g., 15-LOX) to validate biosynthetic steps .

Q. Basic: How are this compound levels quantified in biological samples?

LXA4 is measured using enzyme-linked immunosorbent assays (ELISA) with sensitivity ranges of 0.02–2 ng/mL , validated for plasma, serum, urine, and tissue culture supernatants . Key considerations:

- Sample preparation : Acidification and solid-phase extraction to stabilize LXA4 in fluids .

- Cross-reactivity controls : Ensure specificity against structurally similar mediators (e.g., resolvins) .

- LC-MS/MS validation : Confirm ELISA results with targeted metabolomics .

Q. Advanced: What experimental models are optimal for studying LXA4’s pro-resolving effects?

- In vivo models :

- Sprague-Dawley rats : For preeclampsia studies, LXA4 reduces placental inflammation via NF-κB inhibition .

- Sepsis models : Intravenous LXA4 administration decreases bacterial load and systemic inflammation .

- Allograft rejection : Bronchoalveolar lavage fluid (BALF) analysis in lung transplants reveals LXA4’s role in reducing neutrophil infiltration .

- In vitro models :

Q. Advanced: How do synthetic LXA4 analogs compare to endogenous LXA4 in experimental settings?

Synthetic analogs like 15-epi-LXA4 and BML-111 exhibit greater metabolic stability and potency:

- 15-epi-LXA4 : Blocks TNF-α-induced IL-8 release in enterocytes at 10-fold lower concentrations than endogenous LXA4 .

- BML-111 : A stable agonist with IC₅₀ = 70 nM for FPR2, used to study anti-angiogenic effects in cancer models .

- Experimental validation : Compare analogs using calcium flux assays (FPR2 activation) and murine peritonitis models (resolution index) .

Q. Advanced: How can researchers resolve contradictions in LXA4 data across different models?

Contradictions arise from:

- Pregnancy-related confounders : Elevated LXA4 in parturition requires exclusion of pregnant subjects in non-obstetric studies .

- Model-specific outcomes : In vitro assays may overestimate LXA4’s anti-inflammatory effects compared to in vivo models with competing pathways (e.g., leukotrienes) .

- Solution : Use multi-omics integration (e.g., lipidomics + transcriptomics) to contextualize LXA4’s role within broader mediator networks .

Q. Advanced: What mechanistic insights link LXA4 to FPR2 receptor signaling?

LXA4 binds FPR2 to modulate immune responses:

- Pathway inhibition : Suppresses NF-κB and ERK1/2 activation in keratinocytes, reducing IL-6/IL-8 production .

- M1/M2 macrophage polarization : FPR2-IRF signaling shifts macrophages toward pro-resolving phenotypes .

- Experimental tools :

Q. Basic: How does LXA4 contribute to inflammation resolution?

LXA4 promotes resolution via:

- Leukocyte "stop signals" : Inhibits neutrophil chemotaxis and superoxide generation at 0.1–1 nM .

- Cytokine modulation : Downregulates IL-6/IL-8 via NF-κB suppression in epithelial cells .

- Cross-talk with resolvins : Synergizes with resolvin D1 to enhance tissue repair in renal fibrosis models .

Q. Advanced: What clinical translation challenges exist for LXA4-based therapies?

- Short half-life : Endogenous LXA4 is rapidly inactivated; analogs like 15-epi-LXA4 extend stability .

- Dose-response variability : Human AAA repair studies show interpatient differences in LXA4 levels, requiring personalized metabolomic profiling .

- Preclinical validation : Use murine sepsis models to optimize dosing regimens before Phase I trials .

Propriétés

IUPAC Name |

(5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAQOQZEOGMIQS-SSQFXEBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040535 | |

| Record name | Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lipoxin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89663-86-5 | |

| Record name | Lipoxin A4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89663-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lipoxin A4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089663865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIPOXIN A4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7C6J3D79J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lipoxin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.